![molecular formula C13H14N2O2S B2644092 N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)cyclopropanecarboxamide CAS No. 868230-70-0](/img/structure/B2644092.png)
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)cyclopropanecarboxamide
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Overview
Description
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)cyclopropanecarboxamide, also known as ML293, is a novel class of M4 positive allosteric modulators . It exhibits modest potency at the human M4 receptor (EC50=1.3 µM) and excellent efficacy as noted by the 14.6-fold leftward shift of the agonist concentration-response curve . ML293 is also selective versus the other muscarinic subtypes .
Synthesis Analysis
The synthesis of N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)cyclopropanecarboxamide involves the reaction of 4-methoxy-7-methylbenzo[d]thiazol-2-amine with isonicotinoyl chloride hydrochloride in the presence of DIEA in DCM . The reaction is allowed to warm to room temperature and stir .Scientific Research Applications
Antimicrobial Activity
Thiazoles have been extensively studied for their antimicrobial potential. CHEMBL1336730 may exhibit antibacterial, antifungal, or antiviral effects. Researchers could explore its activity against specific pathogens, such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi .
Chemical Characterization and Quantitation
Molecular spectroscopy techniques, such as infrared (IR) and Raman spectroscopy, can provide insights into CHEMBL1336730 ’s structure and behavior. Researchers might explore its vibrational modes, electronic transitions, and interactions with other molecules .
Electrochemical Modeling
Consider applying electrochemical modeling tools to predict redox behavior. Investigate whether CHEMBL1336730 could serve as an electrolyte in nonaqueous redox flow batteries .
Positive Allosteric Modulation
Recent research has identified novel positive allosteric modulators, including CHEMBL1336730 . These compounds can enhance receptor function and may have therapeutic implications .
Quorum Sensing Inhibition
Thiazoles can interfere with bacterial quorum sensing pathways, affecting biofilm formation and virulence. Explore whether CHEMBL1336730 exhibits such properties .
Mechanism of Action
properties
IUPAC Name |
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-7-3-6-9(17-2)10-11(7)18-13(14-10)15-12(16)8-4-5-8/h3,6,8H,4-5H2,1-2H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJVYKNADMQOPHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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